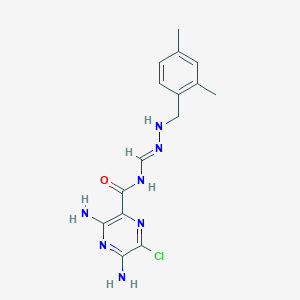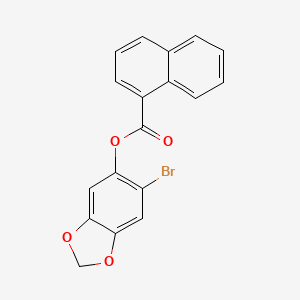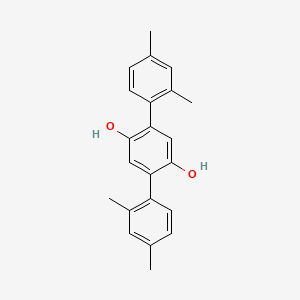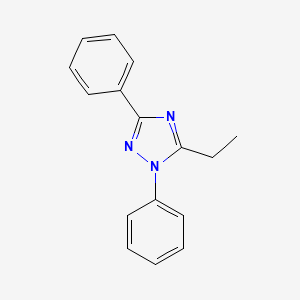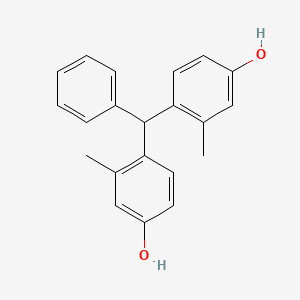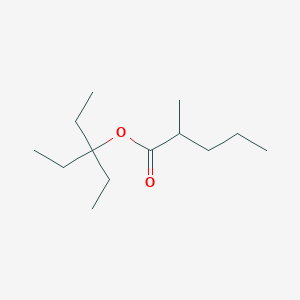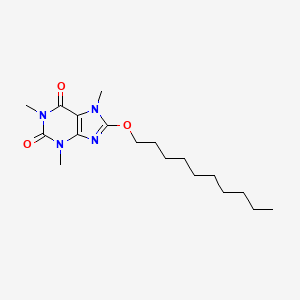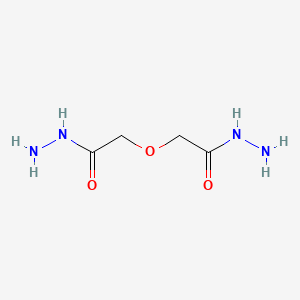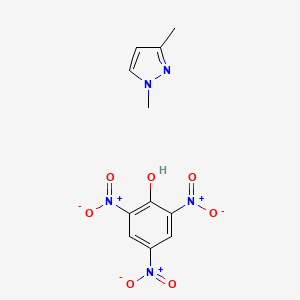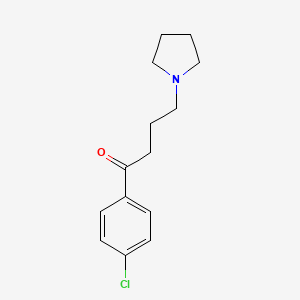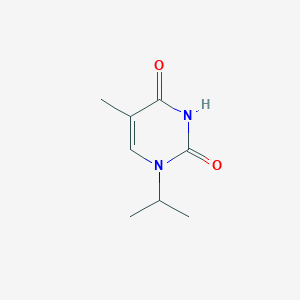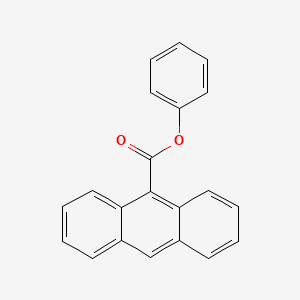
Phenyl anthracene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl anthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a phenyl group attached to the 9th position of the anthracene ring, with a carboxylate group at the same position. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl anthracene-9-carboxylate can be synthesized through several methods. One common approach involves the Suzuki/Sonogashira cross-coupling reactions. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with phenyl boronic acid in the presence of a palladium catalyst to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and reaction setups .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl anthracene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various anthracene derivatives with altered photophysical properties, making them useful in different applications .
Aplicaciones Científicas De Investigación
Phenyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems and as fluorescent probes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mecanismo De Acción
The mechanism of action of phenyl anthracene-9-carboxylate involves its interaction with light and other chemical species. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes. The molecular targets and pathways involved include the excitation of electrons and subsequent emission of light upon relaxation .
Comparación Con Compuestos Similares
Phenyl anthracene-9-carboxylate can be compared with other anthracene derivatives such as:
- 9-Phenylethynyl-anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
These compounds share similar photophysical properties but differ in their specific applications and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical characteristics .
Propiedades
Número CAS |
1503-84-0 |
|---|---|
Fórmula molecular |
C21H14O2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
phenyl anthracene-9-carboxylate |
InChI |
InChI=1S/C21H14O2/c22-21(23-17-10-2-1-3-11-17)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H |
Clave InChI |
HNZDCRZDJFNMPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


